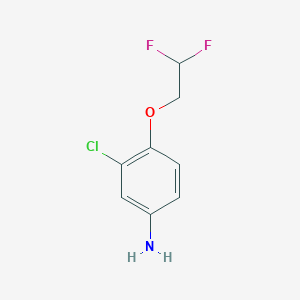

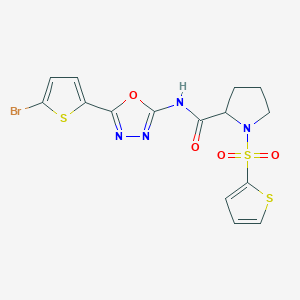

![molecular formula C15H10FN3O B2635168 2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one CAS No. 2309747-44-0](/img/structure/B2635168.png)

2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves a series of reactions. For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Another study reported the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine using a one-pot, three-step cascade process .Aplicaciones Científicas De Investigación

Synthesis and Molecular Corroborations

A study by Thangarasu, Manikandan, and Thamaraiselvi (2019) explored the synthesis of novel pyrazole derivatives, highlighting their potential as anti-breast cancer and anti-inflammatory drugs. These compounds were evaluated for their interaction with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, responsible for inflammation and breast cancer. This research underscores the significance of pyrazole derivatives in medicinal chemistry and drug discovery (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Synthesis and Crystal Structures

In another study, Loh et al. (2013) synthesized various pyrazole compounds, including those with a 4-fluorophenyl group. Their research focused on characterizing the crystal structures of these compounds, providing valuable insights into their potential applications in various scientific fields (Loh et al., 2013).

Antimicrobial Activity

Desai et al. (2012) and Desai et al. (2016) synthesized novel fluorine-containing pyrazole-based thiazole derivatives and pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, respectively. These studies evaluated the antimicrobial activities of these compounds, demonstrating their potential as effective agents against various bacterial and fungal strains (Desai et al., 2012); (Desai et al., 2016).

Structural Characterization and Reactivity

The study by Thomas et al. (2018) focused on the synthesis and computational evaluation of pyrazole derivatives, including those with a 4-fluorophenyl group. This research utilized computational techniques to understand the reactive properties of these compounds, potentially guiding their development as new drugs (Thomas et al., 2018).

Anti-Inflammatory Activity

Nargund et al. (1992) synthesized various N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazolins and pyrazoles, investigating their anti-inflammatory activities. Their findings contribute to the understanding of the therapeutic potential of these compounds in treating inflammation (Nargund, Hariprasad, & Reedy, 1992).

Mecanismo De Acción

Target of action

Pyrazolo[1,5-a]pyrazin-4-one derivatives are a class of compounds that have been studied for their diverse biological activities . .

Mode of action

Pyrazolo[1,5-a]pyrazin-4-one derivatives have been reported to exhibit various biological activities, suggesting they may interact with multiple targets .

Biochemical pathways

Without specific information on the compound “2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one”, it’s difficult to determine the exact biochemical pathways it might affect. Compounds in the pyrazolo[1,5-a]pyrazin-4-one class have been associated with various biological activities, indicating they may influence multiple biochemical pathways .

Result of action

Pyrazolo[1,5-a]pyrazin-4-one derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O/c1-2-7-18-8-9-19-14(15(18)20)10-13(17-19)11-3-5-12(16)6-4-11/h1,3-6,8-10H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWVLANJWGELRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)F)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2635085.png)

![Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2635092.png)

![Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2635097.png)

![[3-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B2635098.png)

![2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2635100.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B2635102.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2635106.png)